molecular formula C24H25Br2N3OS B2430143 N-(4-BROMO-3-METHYLPHENYL)-2-{[3-(4-BROMOPHENYL)-8-METHYL-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE CAS No. 899932-89-9

N-(4-BROMO-3-METHYLPHENYL)-2-{[3-(4-BROMOPHENYL)-8-METHYL-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE

Cat. No.: B2430143
CAS No.: 899932-89-9
M. Wt: 563.35
InChI Key: GWFIFNWIAQTVPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-BROMO-3-METHYLPHENYL)-2-{[3-(4-BROMOPHENYL)-8-METHYL-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE: is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-BROMO-3-METHYLPHENYL)-2-{[3-(4-BROMOPHENYL)-8-METHYL-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the bromo and methyl substituents. Key steps include:

    Formation of the Spirocyclic Core: This is achieved through a cyclization reaction involving a suitable precursor.

    Introduction of Bromine and Methyl Groups: Bromination and methylation reactions are carried out using reagents such as bromine and methyl iodide under controlled conditions.

    Thioacetamide Formation:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromo groups, potentially converting them to hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-brominated derivatives.

    Substitution: Functionalized derivatives with new groups replacing the bromo atoms.

Scientific Research Applications

Chemistry:

    Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions.

    Materials Science: Its spirocyclic core could be useful in the design of new materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The compound could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: Its structure allows for the potential development of fluorescent probes for biological imaging.

Industry:

    Polymer Science: The compound could be used in the synthesis of novel polymers with unique properties.

    Electronics: Its electronic properties might make it suitable for use in organic electronic devices.

Mechanism of Action

The mechanism by which N-(4-BROMO-3-METHYLPHENYL)-2-{[3-(4-BROMOPHENYL)-8-METHYL-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. The pathways involved would depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: N-(4-BROMO-3-METHYLPHENYL)-2-{[3-(4-BROMOPHENYL)-8-METHYL-1,4-DIAZASPIRO[45]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE is unique due to its spirocyclic core, which imparts specific electronic and steric properties that are not found in simpler structures

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[[2-(4-bromophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25Br2N3OS/c1-15-9-11-24(12-10-15)28-22(17-3-5-18(25)6-4-17)23(29-24)31-14-21(30)27-19-7-8-20(26)16(2)13-19/h3-8,13,15H,9-12,14H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFIFNWIAQTVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)Br)C)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25Br2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.